Cas no 1140-37-0 (1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethanone)

1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethanone structure
1140-37-0 structure
Product Name:1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethanone
CAS No:1140-37-0
MF:C12H11ClN2O
MW:234.68154168129
CID:2612119
PubChem ID:958542
Update Time:2025-04-21

1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethanone
    • DTXSID30359316
    • 1140-37-0
    • AKOS000671480
    • 1-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
    • BAS 07567269
    • 1-phenyl-3-methyl-5-chloro-4-acetylpyrazole
    • SR-01000322065-1
    • SR-01000322065
    • Inchi: 1S/C12H11ClN2O/c1-8-11(9(2)16)12(13)15(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3
    • InChI Key: QKWRIGZJEGWRJK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(C)=O)C(C)=NN1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 234.0559907Da
  • Monoisotopic Mass: 234.0559907Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 34.9Ų
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